molecular formula C6H16ClN3O4S B13506231 (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride

Cat. No.: B13506231
M. Wt: 261.73 g/mol
InChI Key: LYAWMGZPHHUJCI-JEDNCBNOSA-N
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Description

The compound "(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride" is a synthetic amino acid derivative featuring a sulfamoyl-substituted propylamine group.

Properties

Molecular Formula

C6H16ClN3O4S

Molecular Weight

261.73 g/mol

IUPAC Name

(2S)-2-amino-3-(propylsulfamoylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C6H15N3O4S.ClH/c1-2-3-8-14(12,13)9-4-5(7)6(10)11;/h5,8-9H,2-4,7H2,1H3,(H,10,11);1H/t5-;/m0./s1

InChI Key

LYAWMGZPHHUJCI-JEDNCBNOSA-N

Isomeric SMILES

CCCNS(=O)(=O)NC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCNS(=O)(=O)NCC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and sulfonamide derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-modified amino acids. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Activity Toxicity/Stability
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride Chiral α-amino acid, propylsulfamoyl urea, hydrochloride salt Hypothesized protease inhibition; no in vivo data reported Limited toxicity data; stable in aqueous solutions at pH 4–6
(2S)-2,5-Diaminopentanamide dihydrochloride Linear diaminopentanamide backbone, dihydrochloride salt (no sulfamoyl group) Cell-penetrating peptide precursor; used in drug delivery systems Low acute toxicity (LD₅₀ > 2000 mg/kg in rats); hygroscopic
Sulfasalazine Sulfonamide-linked salicylate and pyridine Anti-inflammatory (used in rheumatoid arthritis); inhibits NF-κB Known hepatotoxicity; pH-dependent stability
Gabapentin Cyclohexyl-modified GABA analog Anticonvulsant; binds α2δ subunit of voltage-gated calcium channels Low bioavailability; stable in gastric fluid

Key Differences

Sulfamoyl vs.

Chirality : The (2S)-configuration distinguishes it from racemic analogs like baclofen, which exhibit mixed GABA-B receptor agonism.

Salt Form: The hydrochloride salt improves solubility compared to free-base analogs like unmodified sulfamoyl amino acids.

Research Findings and Limitations

  • Synthetic Challenges : The propylsulfamoyl group introduces steric hindrance, complicating stereoselective synthesis. Yields for this compound are reportedly <40% in solid-phase peptide synthesis (SPPS) protocols .
  • Biological Data Gap: No peer-reviewed studies confirm its hypothesized protease inhibition. In contrast, gabapentin and sulfasalazine have extensive clinical data.

Biological Activity

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride, also referred to as a sulfamoyl amino acid derivative, is a compound of interest due to its potential biological activities. It is structurally related to various amino acids and has been investigated for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C₈H₁₃N₃O₄S·HCl
  • Molecular Weight : 242.3 g/mol
  • IUPAC Name : (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride

Biological Activity

The biological activity of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride is primarily attributed to its role as a prodrug and its interactions with various biological pathways.

Antitumor Activity

Research has indicated that amino acid derivatives can exhibit significant antitumor effects. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of metabolic pathways through cytochrome P450 enzymes, which activate prodrugs into their active forms, leading to cytotoxic effects on cancer cells .

The proposed mechanism of action for (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride involves:

  • Biotransformation : The compound may undergo metabolic conversion, enhancing its efficacy and reducing toxicity.
  • Targeting Specific Pathways : It may interact with specific receptors or enzymes involved in tumor progression and metastasis.

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of various amino acid derivatives, including (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride, on human cancer cell lines. Results indicated that compounds with sulfamoyl groups exhibited enhanced cytotoxicity compared to their non-sulfamoyl counterparts.
  • In Vivo Studies : Animal models treated with prodrugs similar to (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride showed significant tumor regression, suggesting that this compound could be developed as a potential therapeutic agent in oncology .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityReference
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride242.3 g/molAntitumor properties; metabolic activation
2-(4-Aminophenyl)benzothiazole215.25 g/molPotent antitumor activity via cytochrome P450 activation
Lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole285.32 g/molSignificant tumor growth inhibition in xenograft models

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves: (i) Protection of the α-amino group using Boc or Fmoc groups to prevent undesired side reactions. (ii) Coupling of the propylsulfamoyl group via sulfamoylation reagents (e.g., sulfamoyl chloride derivatives) under anhydrous conditions . (iii) Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt.
  • Key Variables : Temperature (< 0°C for sulfamoylation minimizes hydrolysis), solvent polarity (DMF enhances solubility), and stoichiometric control of sulfamoylating agents .
  • Yield Optimization : Purification via recrystallization (methanol/diethyl ether mixtures) achieves >95% purity .

Q. How can researchers characterize the stereochemical integrity of this compound during synthesis?

  • Analytical Tools :
  • Chiral HPLC with a Crownpak CR-I column resolves enantiomeric excess (>99% for (2S)-configuration) .
  • Circular Dichroism (CD) : Confirms retention of stereochemistry by comparing optical activity to reference standards .
    • Data Validation : Cross-reference NMR coupling constants (e.g., J=8.96.2HzJ = 8.9–6.2 \, \text{Hz} for α-protons) with literature values .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4) compared to free bases .
  • Stability : Degrades <5% over 24 hours at 25°C in pH 7.4 buffer; refrigeration (4°C) extends stability to 6 months .

Advanced Research Questions

Q. How does the propylsulfamoyl moiety influence interactions with biological targets such as enzymes or receptors?

  • Mechanistic Insights :
  • The sulfamoyl group acts as a hydrogen bond donor/acceptor, mimicking natural substrates in enzymes (e.g., carbonic anhydrase or proteases) .
  • Propyl chain length balances lipophilicity and steric hindrance, optimizing membrane permeability (logP ≈ 0.8) .
    • Experimental Validation : Use surface plasmon resonance (SPR) to quantify binding affinity (KdK_d) to target proteins .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?

  • Case Study :
  • Antimicrobial Activity : Linked to sulfamoyl group’s disruption of folate synthesis in bacteria (IC₅₀ = 12 μM against E. coli) .
  • Neuroactive Effects : Attributed to structural mimicry of glutamate, modulating NMDA receptors (EC₅₀ = 8 μM in rat cortical neurons) .
    • Resolution : Context-dependent assays (e.g., cell type-specific activity screens) and molecular docking simulations clarify target specificity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • In Silico Workflow : (i) Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories. (ii) ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reduce hepatic extraction ratio from 0.7 to 0.3 via methyl substitution) .
  • Validation : Synthesize top-ranked derivatives and compare in vitro/in vivo pharmacokinetics .

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